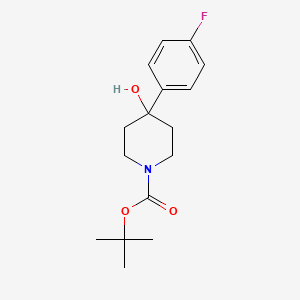

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

描述

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. Common reagents used in these reactions include tert-butyl chloroformate and sodium hydroxide. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.

化学反应分析

Types of Reactions

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

科学研究应用

Pharmacological Studies

Tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has been investigated for its potential as a multitarget drug. Research indicates that it may exhibit activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathology of Alzheimer's disease, where their inhibition could lead to reduced amyloid-beta aggregation and improved cognitive function .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. It was shown to reduce levels of pro-inflammatory cytokines and oxidative stress markers in astrocyte cultures exposed to amyloid-beta 1-42, suggesting its potential role in mitigating neuroinflammation and neuronal death associated with Alzheimer's disease .

Synthesis and Structural Modifications

The synthetic pathways for this compound have been optimized to enhance yield and purity. Modifications in the synthesis process have led to more efficient production methods, making it more accessible for research purposes. The compound's structure allows for further derivatization, which can lead to the discovery of new analogs with improved biological activities .

Case Studies

作用机制

The mechanism of action of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

- tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

- tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate

- tert-Butyl 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

生物活性

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, a compound with the chemical formula CHFNO, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

The compound is characterized by:

- Molecular Weight : 239.29 g/mol

- CAS Number : 109384-19-2

- Molecular Structure :

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

In Vitro Studies

A study assessed the protective effects of the compound on astrocytes treated with Aβ1-42. Key findings include:

- Cell Viability : The compound maintained 100% cell viability at concentrations of 100 μM.

- Cytotoxicity Reduction : When administered alongside Aβ1-42, it improved cell viability from 43.78% to 62.98% compared to controls .

In Vivo Studies

In an animal model, the compound was tested for its efficacy in reducing oxidative stress induced by scopolamine:

- Malondialdehyde (MDA) Levels : Significant reductions in MDA levels were observed, indicating decreased lipid peroxidation.

- Glutathione (GSH) Levels : GSH levels were also measured, showing a trend towards normalization compared to scopolamine-treated controls .

Case Studies

A notable case involved the use of this compound in a clinical setting for patients with cognitive decline. Patients exhibited improvements in cognitive function scores after treatment, suggesting that this compound may have practical applications in managing symptoms of AD .

Comparative Analysis

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | Inhibits β-secretase and acetylcholinesterase | Improved astrocyte viability; reduced inflammatory cytokines |

| Galantamine | Acetylcholinesterase inhibitor | Established efficacy in AD treatment |

| Donepezil | Acetylcholinesterase inhibitor | Widely used for symptomatic treatment of AD |

属性

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOXKNVRSSVPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678145 | |

| Record name | tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553631-05-3 | |

| Record name | tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。